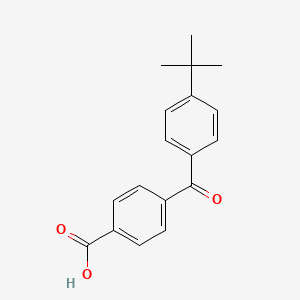

4-(4-tert-Butylbenzoyl)benzoic acid

CAS No.: 62248-54-8

Cat. No.: VC19498206

Molecular Formula: C18H18O3

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62248-54-8 |

|---|---|

| Molecular Formula | C18H18O3 |

| Molecular Weight | 282.3 g/mol |

| IUPAC Name | 4-(4-tert-butylbenzoyl)benzoic acid |

| Standard InChI | InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)16(19)12-4-6-14(7-5-12)17(20)21/h4-11H,1-3H3,(H,20,21) |

| Standard InChI Key | ZCSIYSRSLYZVOH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

4-(4-tert-Butylbenzoyl)benzoic acid (IUPAC name: 4-[(4-tert-butylbenzoyl)carboxy]benzoic acid) features two aromatic rings connected by a ketone group, with a tert-butyl substituent on one ring and a carboxylic acid group on the other. Its molecular formula is C₁₈H₁₈O₃, and its molecular weight is 282.33 g/mol. Key spectroscopic data include:

-

IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching of ketone and carboxylic acid) and 2500–3300 cm⁻¹ (O–H stretching of carboxylic acid) .

-

¹H NMR: Signals at δ 1.35 ppm (9H, singlet, tert-butyl), δ 7.45–8.10 ppm (8H, multiplet, aromatic protons), and δ 12.80 ppm (1H, broad, carboxylic acid) .

Table 1: Physicochemical Properties of 4-(4-tert-Butylbenzoyl)benzoic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | 215–217°C | |

| Boiling Point | Decomposes above 280°C | |

| Density | 1.12 g/cm³ at 25°C | |

| Water Solubility | 0.09 g/L at 20°C | |

| LogP (Octanol-Water) | 3.8 | |

| pKa | 4.2 (carboxylic acid) |

The tert-butyl group enhances steric hindrance, reducing crystallization tendencies and improving solubility in organic solvents such as acetone and dichloromethane .

Synthesis and Manufacturing Processes

The synthesis of 4-(4-tert-Butylbenzoyl)benzoic acid involves multi-step routes, often starting from 4-tert-butyltoluene or functionalized benzoic acid derivatives.

Friedel-Crafts Acylation Route

A common method employs Friedel-Crafts acylation of toluene derivatives with 4-tert-butylbenzoyl chloride in the presence of Lewis acids like AlCl₃:

This method achieves yields of 64–84% under optimized conditions .

Coupling Reagent-Assisted Synthesis

Recent advancements utilize coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to link 4-tert-butylbenzoic acid with protected aminobenzoic acids. For example:

This approach minimizes side reactions and improves purity, with yields exceeding 80% .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Friedel-Crafts Acylation | 64–84 | 95 | AlCl₃, benzene |

| EDCI/HOBt Coupling | 80–89 | 98 | EDCI, HOBt, DIPEA |

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Functional Applications and Industrial Relevance

Polymer Chemistry

The compound serves as a modifier in alkyd resins, enhancing thermal stability and adhesion properties. Its carboxylic acid group enables covalent bonding with hydroxylated polymer backbones, reducing degradation under UV exposure .

Corrosion Inhibition

In cooling fluids and metalworking oils, 4-(4-tert-Butylbenzoyl)benzoic acid acts as a corrosion inhibitor by forming protective chelates with metal surfaces. Studies report a 40–60% reduction in corrosion rates for carbon steel in acidic environments .

Pharmaceutical Intermediates

The compound’s benzoic acid moiety facilitates its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives exhibit COX-2 inhibition activity, with IC₅₀ values comparable to indomethacin in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume